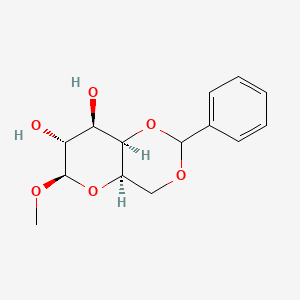

Methyl 4,6-O-benzylidene-b-D-galactopyranoside

Description

BenchChem offers high-quality Methyl 4,6-O-benzylidene-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-O-benzylidene-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-QFIBJEGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-O-benzylidene-β-D-galactopyranoside

Introduction

In the landscape of modern drug discovery and glycoscience, selectively protected carbohydrate intermediates are indispensable tools. Methyl 4,6-O-benzylidene-β-D-galactopyranoside is a pivotal building block, offering two free hydroxyl groups at the C-2 and C-3 positions for further chemical modification, while the anomeric methyl group and the 4,6-O-benzylidene acetal provide stability and stereochemical control. Its utility in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics necessitates an unambiguous and rigorous confirmation of its structure.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. We will move beyond simple data reporting to explore the causality behind experimental choices, demonstrating how each analytical step provides a layer of evidence that culminates in a self-validating, definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of carbohydrate characterization.

Part 1: Synthesis as the Foundation of Structural Hypothesis

The logical starting point for structure elucidation is the synthesis itself. A well-designed synthesis, based on established, regioselective reactions, provides the initial and strongest hypothesis for the expected structure. The formation of the 4,6-O-benzylidene acetal is a classic carbohydrate protection strategy.

The reaction proceeds via acid-catalyzed acetal exchange. The selection of benzaldehyde dimethyl acetal and an acid catalyst like camphorsulfonic acid (CSA) with methyl β-D-galactopyranoside is deliberate.[1] The thermodynamics of the reaction favor the formation of a stable six-membered 1,3-dioxane ring across the C-4 hydroxyl and the primary C-6 hydroxymethyl group, leaving the C-2 and C-3 hydroxyls untouched.[2]

Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside[1]

-

Dissolution: Dissolve methyl β-D-galactopyranoside (1.0 eq) in dry acetonitrile under a nitrogen atmosphere.

-

Addition of Reagents: Add benzaldehyde dimethyl acetal (2.0 eq) followed by a catalytic amount of camphorsulfonic acid (0.2 eq).

-

Reaction: Stir the reaction mixture at 55 °C for 30-60 minutes, monitoring by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with a few drops of triethylamine.

-

Workup: Concentrate the mixture under reduced pressure.

-

Purification: Recrystallize the resulting residue from a suitable solvent system (e.g., ethyl acetate) to yield the product as a white crystalline solid.[1][3]

A successful synthesis yielding a compound with the expected physical properties (e.g., melting point of 202-204 °C) provides strong preliminary evidence for the proposed structure.[3]

Part 2: Spectroscopic and Spectrometric Confirmation

With a synthetic product in hand, we employ a suite of analytical techniques to test and confirm the structural hypothesis.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The Causality: Before delving into the intricate details of atomic connectivity and stereochemistry, it is paramount to confirm the molecular formula. HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into an ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) source. Positive ion mode is typically used to form adducts like [M+Na]⁺ or [M+H]⁺.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Processing: Compare the measured exact mass to the theoretical mass calculated for the expected formula, C₁₄H₁₈O₆.

Data Interpretation: The theoretical mass for [C₁₄H₁₈O₆+Na]⁺ is 305.0999. An experimental mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula C₁₄H₁₈O₆.[4][5]

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups

The Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the hydroxyl groups, the aromatic ring, and the dense C-O bond region typical of carbohydrates.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid crystalline product directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will provide a distinct fingerprint confirming key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |

| ~3400-3300 (broad) | O-H stretching | Presence of the free hydroxyl groups at C-2 and C-3.[6] |

| ~3050-3030 | Aromatic C-H stretching | Confirms the benzylidene phenyl group. |

| ~2950-2850 | Aliphatic C-H stretching | Corresponds to C-H bonds in the pyranose ring and methoxy group. |

| ~1600, ~1495, ~1450 | Aromatic C=C stretching | Characteristic of the phenyl ring.[6] |

| ~1200-1000 (complex) | C-O stretching | A strong, complex region typical of the multiple C-O bonds in the pyranose and acetal systems.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

The Causality: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as the exchangeable hydroxyl protons (2-OH and 3-OH) are typically visible.

-

Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical flow of information from various NMR experiments to build a complete structural picture.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Analysis: Assigning the Protons

The ¹H NMR spectrum provides the first critical piece of stereochemical information. The anomeric proton (H-1) is key. For a β-galactopyranoside, the H-1 and H-2 protons are in a trans-diaxial relationship, resulting in a large coupling constant (J-value).

Expected ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Phenyl-H | ~7.5 - 7.3 | m | - | Typical aromatic region for a monosubstituted benzene ring. |

| Benzylidene CH | ~5.6 | s | - | Acetal proton, singlet, deshielded by two oxygens. |

| 2-OH, 3-OH | ~5.2, ~4.8 | d, d | - | Exchangeable hydroxyl protons, will disappear on D₂O shake. Coupling to adjacent ring protons may be visible. |

| H-1 | ~4.2 | d | ~8.0 | Anomeric proton. The large J-value (~8 Hz) confirms the trans-diaxial relationship between H-1 and H-2, proving the β-configuration . |

| H-4 | ~4.1 | d | ~3.5 | Small coupling to H-5, as H-4 is equatorial in galactose. |

| H-2, H-3, H-5, H-6 | ~3.8 - 3.4 | m | - | Complex, overlapping region of pyranose ring protons. Requires 2D NMR for definitive assignment. |

| OCH₃ | ~3.4 | s | - | Methyl glycoside protons, singlet. |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum should show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, confirming the compound's purity and providing chemical environment information for each carbon.

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| Phenyl C (ipso) | ~138 | Quaternary aromatic carbon attached to the acetal. |

| Phenyl C (o, m, p) | ~129 - 126 | Aromatic carbons of the benzylidene group. |

| C-1 | ~103 | Anomeric carbon, significantly deshielded. Its chemical shift is characteristic of a β-anomer. |

| Benzylidene CH | ~100 | Acetal carbon, deshielded by two oxygens. |

| C-4 | ~75 | Carbon involved in the benzylidene acetal linkage. |

| C-3, C-2, C-5 | ~72 - 68 | Ring carbons bearing hydroxyl groups or adjacent to the ring oxygen. |

| C-6 | ~66 | Ring carbon involved in the benzylidene acetal linkage. |

| OCH₃ | ~56 | Methyl glycoside carbon. |

2D NMR: Connecting the Dots

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment is essential for tracing the proton connectivity within the pyranose ring. Starting from the well-resolved anomeric H-1 signal, one can "walk" around the ring: H-1 shows a cross-peak to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5. This definitively establishes the scalar coupling network of the sugar backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides the final piece of the puzzle, allowing the unambiguous assignment of each carbon in the pyranose ring by linking it to its already-assigned proton. For example, the proton at ~4.2 ppm (H-1) will show a cross-peak to the carbon at ~103 ppm, confirming its identity as C-1.

Visualizing NMR Connectivity

The diagram below illustrates the key correlations expected in the COSY and HSQC spectra that validate the structure.

Caption: Key COSY and HSQC correlations for structure validation.

Conclusion: A Self-Validating System

The structure elucidation of methyl 4,6-O-benzylidene-β-D-galactopyranoside is a prime example of a self-validating analytical workflow. Each step builds upon the last, creating a network of interlocking evidence:

-

Synthesis: Provides a strong, chemically-sound hypothesis of the structure.

-

HRMS: Confirms the elemental formula, validating the molecular building blocks.

-

IR Spectroscopy: Verifies the presence of the expected functional groups (hydroxyls, aromatic ring, carbohydrate backbone).

-

¹H NMR: Critically establishes the β-anomeric configuration via the large J(H1,H2) coupling constant.

-

¹³C NMR: Confirms the presence of all 14 unique carbons.

-

COSY & HSQC: Unambiguously map the complete proton and carbon skeletons, leaving no doubt as to the connectivity and final structure.

By following this rigorous, multi-technique approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this vital carbohydrate building block, ensuring the integrity and success of their subsequent synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12245488, Methyl 4,6-O-benzylidene-b-D-galactopyranoside. Available at: [Link]

-

Mandal, P. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 90-95. Available at: [Link]

- Bols, M. (1996). The regioselective cleavage of benzylidene acetals. Accounts of Chemical Research, 29(5), 233-239. While this is a review, it discusses the principles behind reactions like the one used in synthesis. A specific synthesis paper would be cited for the protocol.

- Debenham, S. D., & Fraser-Reid, B. (1996). A new method for the regioselective reductive cleavage of 4,6-O-benzylidene acetals of hexopyranosides. Journal of Organic Chemistry, 61(2), 432-433. This article discusses the regioselectivity pertinent to benzylidene acetals.

-

O'Doherty, G. A., & Chi, Y. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 83(5), 768. Available at: [Link]

-

Sinyayev, V. A., Toxeitova, G. A., & Abdrakhmanova, A. A. (2020). A comparative investigation of the IR spectra of a carbohydrate series. Journal of Chemical Technology and Metallurgy, 55(4), 724-729. Available at: [Link]

-

Smith, B. C. (2020). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Available at: [Link]

- Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals. Carbohydrate Research, 108(1), 97-101. This paper provides background on the stability and reactivity of the target's functional group.

- Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective hydrogenolysis of carbohydrate 4,6-O-benzylidene acetals. Preparation of “axial” and “equatorial” O-benzyl ethers. Carbohydrate Research, 44(1), 1-11. Discusses the chemistry underpinning the structure.

-

Balmond, E. I., et al. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank, 2017(2), M933. Available at: [Link]

-

MasterOrganicChemistry.com (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. synthose.com [synthose.com]

- 4. Methyl-4,6-O-benzyliden-beta-D-galactopyranoside | C14H18O6 | CID 12245488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

function of benzylidene protecting group in galactopyranosides

The 4,6-O-benzylidene acetal is arguably the most versatile "strategic" protecting group in carbohydrate chemistry. For galactopyranosides , its utility extends beyond simple masking; it acts as a conformational lock that influences anomeric reactivity and serves as a divergent platform for regioselective functionalization of the C4 and C6 positions.

This technical guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of the benzylidene group in galactose chemistry.

Mechanistic Foundation & Conformational Analysis

Unlike glucopyranose, where the 4,6-O-benzylidene ring forms a trans-decalin-like fused system (all substituents equatorial), galactopyranose possesses an axial C4 hydroxyl. The formation of the 4,6-O-benzylidene ring in galactose creates a fused bicyclic system that significantly alters the pyranose ring's flexibility.

Thermodynamic Control

The 4,6-O-benzylidene acetal is the thermodynamic product of the reaction between benzaldehyde (or its dimethyl acetal) and galactose. Despite the axial orientation of O4, the six-membered 1,3-dioxane ring forms readily, locking the galactopyranose into a rigid

The "Alpha-Directing" Effect

A critical, often overlooked feature is the torsional disarming effect . The rigid 4,6-O-benzylidene system restricts the flattening of the pyranose ring required for the formation of the oxocarbenium ion intermediate during glycosylation.

-

Outcome : This conformational locking often favors the formation of

-glycosides (1,2-cis) by destabilizing the transition state leading to the -

Electronic Effect : The acetal exerts an electron-withdrawing effect (torsional and inductive), reducing the reactivity of the anomeric center ("disarmed" donor), which allows for controlled, stereoselective glycosylations.

Strategic Regioselectivity: The "Switch"

The most powerful attribute of the benzylidene group is its ability to be reductively opened to yield either the 4-O-benzyl (free 6-OH) or 6-O-benzyl (free 4-OH) ether.[1] This "switch" is controlled by the choice of hydride donor and Lewis acid.

Mechanism of Regioselectivity

The regioselectivity is governed by the coordination site of the Lewis acid (LA) and the steric/electronic nature of the transition state.

-

Pathway A (Steric/Coordination Control): The Lewis acid coordinates to the more accessible, primary O6 . The hydride attacks the acetal carbon, cleaving the C-O6 bond.

-

Pathway B (Basicity/Borane Control): In the presence of bulky boranes or specific protonation states, the hydride delivery is directed such that the C-O4 bond is cleaved, or the Lewis acid activates O4 (less common, usually driven by reagent nature like

).

Decision Matrix: Reagent Selection

| Target Product | Free Group | Reagent System | Mechanism Type |

| 4-O-Benzyl | 6-OH | Coordination to O6 | |

| 4-O-Benzyl | 6-OH | Coordination to O6 | |

| 4-O-Benzyl | 6-OH | Lewis Acid dependent | |

| 6-O-Benzyl | 4-OH | Protonation/Basicity | |

| 6-O-Benzyl | 4-OH | Silylium ion character | |

| 6-O-Benzyl | 4-OH | Iodine catalysis |

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways starting from methyl

Caption: Divergent reductive opening pathways for 4,6-O-benzylidene galactopyranosides.

Experimental Protocols

Protocol A: Installation of 4,6-O-Benzylidene Group

Standard thermodynamic acetalization.

-

Reagents : Methyl

-D-galactopyranoside (1.0 equiv), Benzaldehyde dimethyl acetal (1.5 equiv), Camphorsulfonic acid (CSA, 0.1 equiv). -

Solvent : Anhydrous Acetonitrile or DMF (0.5 M).

-

Procedure :

-

Suspend glycoside in solvent under

. -

Add benzaldehyde dimethyl acetal and CSA.

-

Heat to 50–60°C. The suspension will clear as the product forms.

-

Monitor by TLC (usually 2-4 hours).

-

Quench : Add

to pH 8. -

Workup : Concentrate, dissolve in EtOAc, wash with saturated

and brine. Crystallize from EtOH or EtOAc/Hexane.

-

Protocol B: Regioselective Opening to 4-O-Bn (Free 6-OH)

Using

-

Reagents : Benzylidene substrate (1.0 equiv),

(1M solution, 5.0 equiv), TMSOTf (0.1 equiv). -

Solvent : Anhydrous DCM (0.1 M).

-

Procedure :

-

Dissolve substrate in DCM containing activated 4Å molecular sieves. Cool to 0°C.[3][4]

-

Add

solution.[1][3][4][5] Stir for 10 min. -

Add TMSOTf dropwise.

-

Stir at 0°C for 1-2 hours (TLC monitoring).

-

Quench : Carefully add

, then MeOH dropwise (Evolution of -

Workup : Concentrate, co-evaporate with MeOH (3x) to remove borates. Purify via silica flash chromatography.

-

Protocol C: Regioselective Opening to 6-O-Bn (Free 4-OH)

Using

-

Reagents : Benzylidene substrate (1.0 equiv), Triethylsilane (

, 3.0 equiv), Trifluoromethanesulfonic acid (TfOH, 0.25 equiv).[6] -

Solvent : Anhydrous DCM (0.1 M).

-

Procedure :

Troubleshooting & Optimization

-

Migration : The 4-O-benzyl group in galactose (axial) is prone to migration to the primary 6-OH under acidic conditions if left too long. Always quench immediately upon completion.

-

Incomplete Reaction : If using

, the reaction can stall. Adding dry ether saturated with HCl gas is more effective than aqueous HCl. -

Safety :

generates hydrogen gas upon quenching.

References

-

Imamura, A., et al. (2006). "The torsional disarming effect of 4,6-O-benzylidene protection on galactosyl donors." Chemistry – A European Journal. Link

-

Lipták, A., et al. (1979). "Stereoselective ring cleavage of 4,6-O-benzylidene derivatives... with LiAlH4-AlCl3."[2][9] Carbohydrate Research. Link

-

Garegg, P. J., et al. (1982). "Reductive ring openings... using sodium cyanoborohydride."[1][2][4] Carbohydrate Research. Link

-

Jiang, L., & Chan, T. H. (1998). "Regioselective reductive opening... using BH3·THF and TMSOTf."[1][3][5][9] Tetrahedron Letters. Link

-

De Nino, A., et al. (2000). "Microwave-assisted synthesis of 4,6-O-benzylidene acetals." Synthesis. Link

-

Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 9. figshare.com [figshare.com]

Strategic Sourcing and Application of Methyl 4,6-O-benzylidene-β-D-galactopyranoside

Executive Summary: The "Beta" Anomer Challenge

Methyl 4,6-O-benzylidene-β-D-galactopyranoside (CAS: 6988-39-2) is a critical intermediate in the synthesis of complex oligosaccharides, particularly for tumor-associated carbohydrate antigens (TACAs) and galectin inhibitors.

The Core Problem: The commercial landscape is heavily skewed toward the thermodynamic

This guide provides a verified sourcing strategy, a self-validating synthesis protocol for in-house production, and a rigorous Quality Control (QC) framework to distinguish the

Chemical Profile & Synthetic Utility[1][2]

The 4,6-O-benzylidene acetal is a "locking" protecting group. It serves two functions:

-

Regiochemical Control: It protects the primary C6-OH and the secondary C4-OH, leaving the C2-OH and C3-OH available for selective functionalization (e.g., glycosylation or acylation).

-

Conformational Locking: The trans-decalin-like fusion of the pyranose and dioxane rings locks the galactose into a rigid

chair conformation, which influences the reactivity of the remaining hydroxyls.

| Feature | Specification |

| Systematic Name | Methyl 4,6-O-benzylidene-β-D-galactopyranoside |

| CAS Number | 6988-39-2 (Note: Do not confuse with |

| Molecular Formula | |

| Molecular Weight | 282.29 g/mol |

| Key NMR Signature |

Sourcing Landscape: Commercial Availability

Unlike the

Tier 1: Direct Commercial Sources

Currently, only specialized carbohydrate synthesis houses list this specific isomer with transparent stock/lead times.

| Supplier | Product Code | Purity | Pack Size | Lead Time | Notes |

| Synthose Inc. | ML920 | 1g - 10g | Stock (Ships <1 wk) | Recommended. Explicitly lists | |

| Carbosynth (Biosynth) | Custom | N/A | Custom | 4-6 wks | Often requires custom synthesis inquiry. |

| Sigma/Merck | N/A | N/A | N/A | N/A | Caution: Catalog usually lists only the |

Tier 2: The "Precursor Strategy" (In-House Synthesis)

If direct sourcing is unavailable or cost-prohibitive, the most reliable strategy is to purchase the precursor, Methyl

Figure 1: Strategic sourcing decision matrix. Prioritize specialized vendors; fallback to precursor synthesis if unavailable.

Experimental Protocol: In-House Synthesis

If you must synthesize this compound, you cannot use the standard Fischer glycosylation (Galactose + MeOH + Acid) because it yields the thermodynamic

Reaction: Methyl

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagents:

-

Methyl

-D-galactopyranoside (1.0 eq, 10 mmol, 1.94 g) -

Benzaldehyde dimethyl acetal (1.5 eq, 15 mmol, 2.25 mL)

-

Camphorsulfonic acid (CSA) (0.1 eq, catalytic)

-

Anhydrous Acetonitrile (MeCN) or DMF (50 mL)

-

-

Procedure:

-

Suspend the starting sugar in MeCN.

-

Add Benzaldehyde dimethyl acetal and CSA.

-

Stir at room temperature under Nitrogen. The suspension will clear as the product forms (approx. 2-4 hours). Critical: Do not heat excessively, or you risk acid-catalyzed anomerization to the

-form.

-

-

Quench: Neutralize with Triethylamine (

) until pH ~8. -

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and brine. Dry over -

Purification: Recrystallize from hot Ethanol or EtOAc/Hexanes.

-

Expected Yield: 70-85%

-

Appearance: White crystalline solid.[1]

-

Figure 2: Synthetic workflow ensuring retention of beta-anomeric configuration.

Quality Assurance: The "Trustworthiness" Pillar

This is the most critical section. Vendors frequently mislabel the

The Self-Validating NMR Test

The distinction lies in the coupling constant (

-

-Anomer (Target): H-1 and H-2 are trans-diaxial. According to the Karplus equation, this results in a large coupling constant (

-

-Anomer (Impurity): H-1 (equatorial) and H-2 (axial) are cis. This results in a small coupling constant (

QC Data Table

| Parameter | ||

| H-1 Chemical Shift | ||

| 7.8 - 8.0 Hz (Doublet) | 3.5 Hz (Doublet) | |

| Benzylidene Proton | ||

| Melting Point | 202 - 204 °C | 164 - 165 °C |

Protocol:

-

Dissolve 5-10 mg of sample in

or -

Acquire standard

NMR. -

Zoom in on the anomeric region (4.0 - 5.0 ppm).

-

Pass Criteria: A doublet at ~4.2 ppm with

Hz. -

Fail Criteria: A doublet at ~4.8 ppm with

Hz.

References

-

Royal Society of Chemistry. NMR Data for Beta-Galactoside Derivatives. Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. Compound Summary: Methyl 4,6-O-benzylidene-beta-D-galactopyranoside (CAS 6988-39-2).[2] Retrieved from [Link]

-

Organic Chemistry Data. Spin-Spin Splitting and J-Coupling Constants in Carbohydrates. Retrieved from [Link]

Sources

Methodological & Application

Strategic Utilization of Methyl 4,6-O-benzylidene-β-D-galactopyranoside in Glycosylation Reactions

[1][2]

Executive Summary: The "Swiss Army Knife" of Galactose Chemistry

Methyl 4,6-O-benzylidene-

Its strategic value lies in three distinct structural features:

-

Conformational Locking: The 4,6-O-benzylidene acetal locks the galactopyranose ring into a rigid

chair conformation, stabilizing the molecule against ring distortion during glycosylation. -

Stereoelectronic Modulation: The acetal ring exerts a remote electronic withdrawing effect, modulating the nucleophilicity of the remaining O-2 and O-3 hydroxyls.

-

Orthogonal Divergence: It serves as a bifurcation point.[1] Through specific activation protocols, one can selectively functionalize O-3 or O-2, or regioselectively open the benzylidene ring to access O-4 or O-6, effectively providing four distinct entry points from a single scaffold.[1]

This guide details the protocols for synthesizing, selectively functionalizing, and utilizing MBGal as a high-fidelity glycosyl acceptor.

Synthesis of the Scaffold

Before deployment in glycosylation, high-purity MBGal must be prepared.[1] The

Protocol 1: One-Pot Acetalization

Objective: Convert Methyl

Reagents:

-

Methyl

-D-galactopyranoside (1.0 equiv)[1] -

Benzaldehyde dimethyl acetal (2.0 equiv)[1]

-

Camphorsulfonic acid (CSA) or p-TsOH (0.1 equiv)[1]

-

Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Suspend Methyl

-D-galactopyranoside in anhydrous MeCN (0.5 M concentration). -

Activation: Add Benzaldehyde dimethyl acetal and the acid catalyst (CSA).

-

Reaction: Heat to 50–60 °C under an inert atmosphere (

). The reaction is driven by the thermodynamic stability of the six-membered 1,3-dioxane ring fused to the C4 and C6 positions. -

Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). Product (

) appears as starting material ( -

Quench: Neutralize with Triethylamine (

, pH > 7). -

Purification: Concentrate and crystallize from hot Ethanol or EtOAc/Hexanes.

Core Application 1: Regioselective Differentiation (O-3 vs. O-2)

The vicinal cis-diol relationship (projected) or rather the equatorial-equatorial relationship of O-2 and O-3 in galactose allows for highly specific differentiation.[1] In the

Protocol 2: Selective 3-O-Benzoylation (Tin-Mediated)

Mechanism: Formation of a cyclic dibutylstannylene acetal across O-2 and O-3 activates the oxygens.[1] Reaction with electrophiles occurs preferentially at O-3 due to coordination geometry and steric relief.[1]

Reagents:

-

MBGal (1.0 equiv)[1]

-

Dibutyltin oxide (

, 1.1 equiv) -

Benzoyl Chloride (BzCl, 1.1 equiv)

-

Methanol (for step 1), Toluene/Dioxane (for step 2)

Workflow:

-

Stannylene Formation: Reflux MBGal and

in anhydrous Methanol for 2–4 hours until the solution is clear. -

Solvent Swap: Evaporate Methanol completely (azeotrope with toluene if necessary). The resulting stannylene acetal is moisture sensitive.

-

Acylation: Redissolve the foam in anhydrous Toluene or Dioxane. Add BzCl dropwise at Room Temperature.[1]

-

Workup: Stir for 1 hour. Quench with water.[1][2] The tin byproducts are removed by washing with KF solution or via column chromatography.

-

Result: Methyl 3-O-benzoyl-4,6-O-benzylidene-

-D-galactopyranoside .

Protocol 3: Selective 3-O-Alkylation (Phase Transfer)

Mechanism: Under controlled phase-transfer conditions, the higher acidity/nucleophilicity of O-3 (enhanced by the 4,6-protecting group) allows selective alkylation.[1]

Reagents:

-

MBGal (1.0 equiv)[1]

-

Benzyl Bromide (BnBr, 1.1 equiv)

- (TBAB, 0.1 equiv)

-

DCM / 10% NaOH (aq) biphasic system.[1]

Workflow:

Core Application 2: Glycosylation Reactions (As Acceptor)

When using MBGal as an acceptor, the rigidity of the benzylidene group ensures that the nucleophilic attack by the free hydroxyl (O-2 or O-3) is stereochemically defined.

Scenario A: Synthesis of (1→3) Linkages

Target: Gal-

Scenario B: Synthesis of (1→2) Linkages

Target: Blood Group H Antigen core (Fuc-

-

Donor: Ethyl thio-fucoside or Fucosyl trichloroacetimidate.[1]

-

Promoter: NIS/TfOH (for thioglycoside) or TMSOTf (for imidate).[1]

-

Conditions: DCM/Ether (Ether promotes

-selectivity for the donor).[1] -40 °C.[1] -

Observation: The bulky 3-O-benzyl and 4,6-benzylidene groups create a "pocket" for O-2.[1] The reaction is usually high yielding.

Core Application 3: Post-Glycosylation Logic (Benzylidene Opening)

Once the glycosylation at O-2 or O-3 is complete, the 4,6-benzylidene group can be regioselectively opened to generate a new acceptor site at O-4 or O-6.[1]

Decision Matrix:

| Desired Free Hydroxyl | Reagent System | Mechanism | Selectivity (Gal Series) |

| OH-6 (Primary) | Protonation at O-4, hydride attack at C-4 (less hindered?)[1] | High (Gives 4-O-Bn) | |

| OH-4 (Secondary) | Lewis acid coordination to O-6, hydride attack at C-6 | High (Gives 6-O-Bn) | |

| OH-4 (Secondary) | Silylium activation | High (Gives 6-O-Bn) |

Expert Note: In the galactose series, the axial C-4 configuration makes the O-4 position sterically crowded. Reductive opening with bulky reagents (

Protocol 4: Regioselective Opening to Free 4-OH

Objective: Prepare an acceptor for (1→4) glycosylation.[1] Reagents:

-

Substrate (e.g., Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

-D-galactopyranoside)[1][5] -

Triethylsilane (

, 5 equiv) -

Trifluoromethanesulfonic acid (TfOH, 0.5 equiv) or

-

DCM (Anhydrous), -78 °C to 0 °C.[1]

Step-by-Step:

-

Dissolve substrate and

in DCM.[1] Cool to -78 °C.[1] -

Add TfOH slowly.[1]

-

Warm to 0 °C. The reaction is usually fast (< 1 hr).

-

Mechanism: The acetal protonates/coordinates.[1] The hydride attacks the less hindered/more electrophilic position. In this conditions, the O-6 is benzylated, releasing OH-4 .

-

Result: Methyl 2,3,6-tri-O-benzyl-

-D-galactopyranoside .

Visualizations

Diagram 1: Synthesis and Divergent Functionalization Workflow

Caption: Divergent synthesis pathways from the Methyl 4,6-O-benzylidene scaffold, highlighting the primary access to 3-O-protected derivatives via tin chemistry.

Diagram 2: Regioselective Ring Opening Logic

Caption: Decision tree for regioselective reductive opening of the benzylidene acetal to access specific hydroxyls.

Troubleshooting & Expert Tips

-

Moisture Sensitivity: The

reaction requires absolute dryness during the acyl chloride addition. If yields are low (<60%), check the azeotropic drying step. -

Acetal Migration: In acidic media (glycosylation), the benzylidene group is generally stable. However, if using very strong Lewis acids (e.g.,

) at high temperatures, acetal migration or hydrolysis can occur. Use TMSOTf at low temperatures (-40 °C) for best results.[1] -

Solubility: MBGal is moderately soluble in DCM but very soluble in warm MeCN or DMF.[1] For glycosylations, DCM/Toluene mixtures often provide the best balance of solubility and stereoselectivity.

References

-

Synthesis and Functionalization

-

Patil, P. S., et al. "Regioselective functionalization of 4,6-O-benzylidene derivatives of hexopyranosides."[5] Journal of Organic Chemistry.

-

-

Stannylene Chemistry

-

David, S., & Hanessian, S. "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron.

-

-

Reductive Opening Protocols

-

Galactose Configuration Data

Sources

- 1. Methyl-4,6-O-benzylidene-a-D-galactopyranoside 95 4288-93-1 [sigmaaldrich.com]

- 2. CN105801619A - Preparation process of dibutyltin oxide - Google Patents [patents.google.com]

- 3. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

role of Methyl 4,6-O-benzylidene-b-D-galactopyranoside as a glycosyl acceptor

Application Note: Methyl 4,6-O-benzylidene- -D-galactopyranoside as a Strategic Glycosyl Acceptor

Executive Summary

Methyl 4,6-O-benzylidene-

Mechanistic Insight: The "Benzylidene Lock" & Reactivity

The formation of the 4,6-O-benzylidene acetal on

-

Conformational Locking: The pyranose ring is locked rigidly in the

chair conformation. -

C4-Axial Influence: Unlike glucose, galactose possesses an axial C4-O bond. The benzylidene ring locks this axial position, creating a distinct steric environment for the neighboring C3-OH.

-

Regioselectivity (C3 vs. C2):

-

Intrinsic Reactivity: The C3-OH is generally more nucleophilic than C2-OH due to the electron-withdrawing effect of the anomeric center (C1) deactivating the C2 position.

-

Chelation Control: The trans-diequatorial arrangement of C2-OH and C3-OH allows for specific metal chelation (e.g., Cu(II), Sn(IV)), which can dramatically enhance the nucleophilicity of C3 over C2.

-

Figure 1: Synthesis and regiodivergent activation pathways for Methyl 4,6-O-benzylidene-

Experimental Protocols

Protocol A: Synthesis of Methyl 4,6-O-benzylidene- -D-galactopyranoside

Standardizing the thermodynamic protection of the

Reagents:

-

Methyl

-D-galactopyranoside (10.0 g, 51.5 mmol) -

Benzaldehyde dimethyl acetal (11.6 mL, 77.3 mmol, 1.5 eq)

-

Camphorsulfonic acid (CSA) (1.2 g, 10 mol%)

-

Anhydrous DMF (100 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl

-D-galactopyranoside in anhydrous DMF. -

Addition: Add Benzaldehyde dimethyl acetal followed by CSA.

-

Reaction: Attach the flask to a rotary evaporator (bumping trap recommended). Heat the bath to 50°C and apply a vacuum of 200–300 mbar .

-

Why Vacuum? This removes the methanol byproduct, driving the equilibrium toward the acetal product (Le Chatelier’s principle).

-

-

Monitoring: Rotate for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1). The product (

) will appear less polar than the starting material ( -

Quench: Once complete, neutralize with Triethylamine (2 mL) while still warm.

-

Workup: Concentrate the DMF under high vacuum. Redissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO

(2 x 50 mL) and Brine (50 mL). -

Purification: Crystallization from hot Ethanol or EtOAc/Hexanes is preferred.

-

Yield: Expect 80–90% as white crystals.

-

Data:

H NMR (CDCl

-

Protocol B: Regioselective C3-O-Benzoylation (Copper Method)

Directing acylation to the C3 position using a copper chelate intermediate.

Reagents:

-

Methyl 4,6-O-benzylidene-

-D-galactopyranoside (1.0 eq) -

Copper(II) Chloride dihydrate (CuCl

H -

Sodium Hydride (NaH, 60% in oil) (2.2 eq)

-

Benzoyl Chloride (BzCl) (1.1 eq)

-

THF (Anhydrous)

Procedure:

-

Chelate Formation: To a solution of the acceptor in THF at 0°C, add NaH. Stir for 15 minutes.

-

Copper Addition: Add CuCl

and warm to room temperature. Stir for 1 hour. The solution will turn a characteristic green/blue , indicating the formation of the copper diolate chelate. -

Acylation: Cool to 0°C. Add Benzoyl Chloride dropwise.

-

Reaction: Stir for 2–4 hours. The reaction is highly regioselective for the C3-OH due to the coordination geometry of the copper complex, which activates the C3 oxygen preferentially over the C2 oxygen (which is proximal to the anomeric center).

-

Workup: Quench with aqueous NH

Cl (to break the copper complex). Extract with EtOAc.[1] -

Outcome: >85% regioselectivity for the 3-O-benzoate.

Application Note: Glycosylation Strategy

When using Methyl 4,6-O-benzylidene-

Scenario: Synthesis of a Gal-

-

Acceptor: Methyl 4,6-O-benzylidene-

-D-galactopyranoside (free C2/C3). -

Donor: Per-O-acetylated Galactosyl Trichloroacetimidate.

-

Conditions: TMSOTf (cat.), DCM, -40°C.

Observation: Without metal chelation, glycosylation of the 4,6-benzylidene diol often yields a mixture, but favors the C3-linked disaccharide (approx 3:1 to 5:1 ratio) due to the higher nucleophilicity of the C3-OH. The C2-OH is deactivated by the inductive effect of the anomeric center (C1-OMe).

Optimization Table:

| Method | Conditions | Major Product | Selectivity (C3:C2) |

| Direct Glycosylation | Donor, TMSOTf, -40°C | 3-O-Glycoside | ~4:1 |

| Tin Activation | Bu | 3-O-Glycoside | >10:1 |

| Borinic Acid | Ph | 3-O-Glycoside | >20:1 |

Note: For absolute regiacontrol, it is recommended to protect C3 (via Protocol B) if C2 is the target, or use Borinic acid catalysis to target C3 exclusively.

References

-

Synthesis of Benzylidene Acetals

-

Patroni, J. J., et al. "Regioselective hydrolysis of 4,6-O-benzylidene acetals." Australian Journal of Chemistry, 1988.

- Validation: Confirms thermodynamic preference for 4,6-acetaliz

-

-

Regioselective Acylation (Copper Method)

-

Eby, R., & Schuerch, C. "The preparation of 3-O- and 2-O-benzoates of methyl 4,6-O-benzylidene-α-D-glucopyranoside and -β-D-galactopyranoside." Carbohydrate Research, 1974.

- Validation: The foundational paper establishing Cu-medi

-

-

Tin-Mediated Regioselectivity

-

David, S., & Hanessian, S. "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron, 1985.

-

-

Borinic Acid Catalysis (Modern Optimization)

-

Taylor, M. S., et al. "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society, 2007.

-

synthesis of oligosaccharides using Methyl 4,6-O-benzylidene-b-D-galactopyranoside

Application Note: Strategic Oligosaccharide Synthesis Using Methyl 4,6-O-benzylidene- -D-galactopyranoside

Abstract & Strategic Overview

Methyl 4,6-O-benzylidene-

-

Protection: It simultaneously masks the O4 and O6 hydroxyls, which are often difficult to differentiate in unprotected galactose.[1]

-

Stereoelectronic Modulation: By rigidly holding the ring, it amplifies the reactivity differences between the remaining O2 and O3 hydroxyls, facilitating high-precision regioselective glycosylation or acylation without the need for temporary protecting group manipulations.[1]

This guide details the synthesis of this building block, its regioselective functionalization at O-3, and the strategic reductive opening of the benzylidene ring to access difficult O-4 acceptors.

Synthesis of the Core Building Block

The synthesis of the title compound is a thermodynamic acetalization.[1] While seemingly simple, moisture control is the Critical Process Parameter (CPP) governing yield and purity.[1]

Protocol A: Thermodynamic Acetalization

Objective: Preparation of Methyl 4,6-O-benzylidene-

Materials

-

Starting Material: Methyl

-D-galactopyranoside (1.0 equiv) -

Reagent: Benzaldehyde dimethyl acetal (2.0 equiv)[1]

-

Catalyst: Camphorsulfonic acid (CSA) (0.2 equiv) or

-TsOH.[1] -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add Methyl

-D-galactopyranoside (e.g., 2.0 g, 10.4 mmol) and dissolve in anhydrous MeCN (35 mL).-

Expert Insight: DMF is often used for solubility, but MeCN simplifies workup as it can be evaporated easily, preventing DMF-retention issues during crystallization.[1]

-

-

Acetalization: Add Benzaldehyde dimethyl acetal (3.11 mL, 20.8 mmol) followed by CSA (480 mg, 2.08 mmol).

-

Reaction: Heat to 55 °C for 30–60 minutes.

-

Quench: Neutralize with Triethylamine (

, 0.3 mL) while still warm. This prevents hydrolysis of the acid-labile acetal upon cooling/concentration. -

Purification: Concentrate to dryness. Recrystallize from hot Ethyl Acetate (EtOAc).[1]

Data Validation (NMR):

Application I: Regioselective Glycosylation (The O-3 Extension)

In

Protocol B: Tin-Mediated Regioselective Alkylation/Glycosylation

Mechanism

Dibutyltin oxide (

Figure 1: Tin-mediated activation pathway ensuring regioselective functionalization at O-3.

Protocol

-

Activation: Suspend the acceptor (1.0 equiv) and

(1.1 equiv) in anhydrous Methanol. Reflux for 2–3 hours until the solution becomes clear (formation of stannylene acetal).[1] -

Solvent Swap: Concentrate to dryness.[1] Co-evaporate with Toluene (

) to remove traces of methanol (Methanol competes with the nucleophile).[1] -

Reaction: Dissolve the stannylene intermediate in anhydrous Toluene or DMF. Add the electrophile (e.g., Benzyl bromide or Glycosyl halide) and Cesium Fluoride (CsF, 1.2 equiv) or Tetrabutylammonium iodide (TBAI) as a catalyst.[1]

-

Conditions: Stir at 60–80 °C.

-

Workup: Dilute with EtOAc, wash with KF (aq) to remove tin salts (forms insoluble

), filter, and concentrate.

Application II: Reductive Ring Opening (Accessing O-4)

A powerful application of the 4,6-benzylidene acetal is its reductive opening.[1][4] Depending on the reagent, one can selectively generate a 4-OH (with 6-O-Bn) or a 6-OH (with 4-O-Bn).[4][5]

Target: Generation of 4-OH acceptors (crucial for (1

Protocol C: Regioselective Opening to 6-O-Benzyl / 4-OH

Note: This transformation is counter-intuitive. Standard

Standard Reliable Method (

Materials

-

Substrate: Methyl 4,6-O-benzylidene-

-D-galactopyranoside (protected at O2/O3, e.g., with Benzyl or Benzoyl groups).[6] -

Reagent: Triethylsilane (

, 5.0 equiv).[1] -

Catalyst: Trifluoromethanesulfonic acid (TfOH) or TMSOTf.[1]

-

Solvent: Anhydrous DCM (

).[1]

Protocol

-

Preparation: Dissolve the fully protected substrate in DCM over activated 4Å molecular sieves. Cool to -78 °C .[7]

-

Addition: Add

followed by the dropwise addition of TfOH.[1] -

Warm-up: Allow the reaction to warm slowly to 0 °C (or -20 °C depending on protecting group stability).

-

Critical Check: If O2/O3 are benzoylated, low temperature is vital to prevent acyl migration to the newly liberated 4-OH.[1]

-

-

Quench: Add saturated

and stir vigorously. -

Result: The product is the Methyl 2,3-di-O-prot-6-O-benzyl-

-D-galactopyranoside (Free 4-OH).

Critical Process Parameters (CPP) Summary

| Parameter | Optimal Condition | Risk of Deviation |

| Moisture (Acetalization) | Strictly Anhydrous | Hydrolysis of acetal; low yield. |

| Temperature (Tin Reaction) | Reflux (MeOH) then 80°C (Tol) | Incomplete stannylene formation (low temp) or degradation (too high).[1] |

| Acid Strength (Ring Opening) | TfOH (Strong, catalytic) | Weak acids (AcOH) won't open the ring; excess acid cleaves glycosidic bonds.[1] |

| Protecting Groups | O2/O3 Acyl vs Alkyl | Acyl groups may migrate to free 4-OH during ring opening if pH > 7 or temp is high. |

Workflow Visualization

Figure 2: Divergent workflow showing the generation of 1,3-linked disaccharides or 4-OH acceptors from the common benzylidene block.[1]

References

-

Synthesis of Methyl 4,6-O-benzylidene-

-D-galactopyranoside: -

Regioselective Reductive Ring Opening

-

General Glycosylation Strategies

-

Demchenko, A. V. (2005).[1] Handbook of Chemical Glycosylation. Wiley-VCH.

-

-

Tin-Mediated Regioselectivity

-

David, S. & Hanessian, S. (1985).[1] Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron. (Classic mechanistic reference).

-

-

One-Pot Strategies

Sources

- 1. Dibutyltin oxide - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside

Welcome to the technical support center for the synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced carbohydrate protection reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The formation of a benzylidene acetal on a pyranoside is a classic example of thermodynamic vs. kinetic control. For galactose, the formation of the 4,6-O-benzylidene acetal is highly favored due to the stability of the resulting six-membered 1,3-dioxane ring.[1][2] However, side reactions and suboptimal conditions can lead to challenges. This guide addresses these issues directly.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

Question: I've run the reaction overnight, but my TLC plate shows a significant amount of the starting methyl β-D-galactopyranoside spot, and the final yield after workup is poor. What's going wrong?

Answer: This is a common issue and almost always points to problems with reaction equilibrium. Acetal formation is a reversible process, and its success hinges on effectively removing the water generated during the reaction to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]

Potential Causes & Solutions:

-

Inefficient Water Removal:

-

Cause: Water is a byproduct of the reaction between the diol and benzaldehyde. If it remains in the reaction mixture, it will hydrolyze the acetal product, pushing the equilibrium back to the starting materials.

-

Solution A (Recommended): Use a Dehydrating Reagent. The most reliable method is to use benzaldehyde dimethyl acetal instead of benzaldehyde. It reacts with the hydroxyl groups to form the benzylidene acetal and methanol as a byproduct, which does not interfere with the forward reaction.

-

Solution B (Classical Method): Use a Dean-Stark Trap. If using benzaldehyde, conduct the reaction in a solvent that forms an azeotrope with water (like toluene or benzene) and use a Dean-Stark apparatus to physically remove water as it forms.

-

-

Inactive Catalyst or Reagents:

-

Cause: The acid catalyst (e.g., zinc chloride, camphor-10-sulfonic acid) may be old or have absorbed atmospheric moisture, reducing its activity. Benzaldehyde can also oxidize to benzoic acid on storage.

-

Solution: Use freshly fused and powdered zinc chloride (ZnCl₂) or a fresh bottle of camphor-10-sulfonic acid (CSA).[4] Distill benzaldehyde before use if it has been stored for a long time.

-

-

Insufficient Reaction Time to Reach Equilibrium:

-

Cause: While the reaction may appear to have started, it may not have reached thermodynamic equilibrium where the most stable product, the 4,6-acetal, is maximized.

-

Solution: Monitor the reaction by TLC every few hours. The reaction should be allowed to proceed until the spot corresponding to the starting material is minimal and the product spot intensity is stable. For galactosides, this can take anywhere from 4 to 24 hours depending on the scale and conditions.[4]

-

Issue 2: Multiple Product Spots on TLC

Question: My reaction seems to have worked, but I see two or three spots on my TLC plate that are close together, in addition to my starting material. Is my product impure?

Answer: This is also a frequent observation and points to the formation of isomers. The key is to understand which isomers are forming and why.

Potential Causes & Solutions:

-

Formation of Diastereomers (Most Likely):

-

Cause: The reaction creates a new chiral center at the benzylic carbon of the acetal (the carbon bonded to the phenyl group and two oxygens). This results in the formation of two diastereomers (R and S configuration at the new center). These diastereomers have different physical properties and will often appear as two distinct, closely-spaced spots on a TLC plate.

-

Solution: This is not a byproduct issue but an inherent outcome of the reaction. Often, the two diastereomers can be co-crystallized to yield the desired product as a mixture. If a single diastereomer is required, careful column chromatography may be necessary, although separation can be challenging. For most subsequent synthetic steps, the mixture of diastereomers is used without separation.

-

-

Formation of Regioisomers (Kinetic Byproducts):

-

Cause: While the 4,6-O-acetal (a 6-membered ring) is the most thermodynamically stable product, other regioisomers can form under kinetic control, especially at lower temperatures or with short reaction times.[5] The most likely kinetic byproduct would be a 3,4-O-benzylidene acetal, which forms a 5-membered 1,3-dioxolane ring.

-

Solution: Ensure your reaction is running under thermodynamic control to favor the most stable 4,6-isomer. This means using a sufficient reaction time (allow equilibrium to be established) and often moderate heat (e.g., 50-60 °C in DMF or room temperature with vigorous stirring for an extended period in other solvents).[3] The less stable kinetic products will revert to the starting material and re-form as the more stable thermodynamic product over time.

-

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues during the synthesis.

Caption: Troubleshooting workflow for the synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside.

Frequently Asked Questions (FAQs)

Q1: Why is the 4,6-O-benzylidene acetal the major product for galactose?

The high selectivity for the 4,6-position is a result of thermodynamic stability. The reaction of the primary hydroxyl group at C6 and the secondary hydroxyl group at C4 with benzaldehyde forms a six-membered 1,3-dioxane ring fused to the pyranose ring. This fused ring system is conformationally stable and less strained than other possibilities. While other isomers, such as a five-membered 3,4-O-acetal, might form faster (kinetic product), they are less stable and, under equilibrium conditions, will revert and eventually form the more stable 4,6-product.[1][2]

Q2: What is the role of the acid catalyst (e.g., ZnCl₂, CSA) in this reaction?

The acid catalyst is essential for the reaction to proceed. Its role is to activate the carbonyl group of benzaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the sugar. The mechanism involves protonation of the carbonyl oxygen, followed by attack from a sugar hydroxyl group to form a hemiacetal. A second protonation and loss of water generates a stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group to close the ring and form the acetal. The catalyst is regenerated at the end of the cycle.

Q3: What are the main byproducts and how do they form?

Besides the expected diastereomers, the primary potential byproducts are other regioisomers of the benzylidene acetal.

-

3,4-O-Benzylidene acetal: This is the most likely kinetic byproduct. It involves the two cis secondary hydroxyls at C3 and C4, forming a five-membered ring. This may form more quickly but is less stable than the 4,6-acetal.

-

Dibenzylidene derivatives: If the reaction is run with a large excess of benzaldehyde and harsh conditions, it's theoretically possible to form products like a 2,3:4,6-di-O-benzylidene derivative, though this is uncommon for galactopyranosides under standard conditions.

These byproducts are minimized by allowing the reaction to reach thermodynamic equilibrium, where the most stable 4,6-isomer predominates.

Q4: How can I confirm the structure of my product and differentiate it from byproducts?

NMR spectroscopy is the most powerful tool for structure confirmation.

-

¹H NMR: The formation of the 4,6-O-benzylidene acetal imposes a rigid conformation on the pyranose ring. You should observe a characteristic singlet for the benzylic proton (PhCH(O-)₂) typically between δ 5.5-6.0 ppm. The signals for H-4, H-5, H-6a, and H-6e will also shift significantly downfield compared to the starting material.

-

¹³C NMR: A new signal for the benzylic carbon will appear around δ 100-101 ppm. The C-4 and C-6 signals will also shift.

-

Differentiation: A 3,4-O-acetal would show significant downfield shifts for H-3 and H-4, while the H-6 protons would be less affected. COSY and HMBC experiments can definitively establish the connectivity.

Data Summary: Kinetic vs. Thermodynamic Control

The choice of reaction conditions directly influences the product distribution. Favoring thermodynamic control is key to obtaining high yields of the desired Methyl 4,6-O-benzylidene-β-D-galactopyranoside.

| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |

| Temperature | Low Temperature (e.g., 0 °C) | Room Temperature to Moderate Heat (e.g., 25-60 °C) |

| Reaction Time | Short (minutes to a few hours) | Long (several hours to >24h, until equilibrium) |

| Major Product | Mixture, potentially with higher % of 3,4-O-acetal | 4,6-O-benzylidene acetal |

| Rationale | The reaction is irreversible; the product that forms fastest dominates.[6] | The reaction is reversible; allows less stable isomers to revert and form the most stable product.[5] |

| Typical Outcome | Lower yield of desired product, more complex mixture to purify. | High yield of the desired product, often purified by simple crystallization. |

Experimental Protocol: Synthesis Under Thermodynamic Control

This protocol is designed to maximize the formation of the thermodynamically favored 4,6-O-acetal.

Reagents & Equipment:

-

Methyl β-D-galactopyranoside (1.0 eq)

-

Benzaldehyde dimethyl acetal (1.5 eq)

-

Camphor-10-sulfonic acid (CSA) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine

-

Round-bottom flask, magnetic stirrer, TLC setup, rotary evaporator

Procedure:

-

Setup: Dry a round-bottom flask thoroughly. Add Methyl β-D-galactopyranoside (1.0 eq) and dissolve it in anhydrous DMF (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add benzaldehyde dimethyl acetal (1.5 eq) followed by the catalyst, CSA (0.1 eq).

-

Reaction: Stir the mixture at 50 °C. Monitor the reaction's progress using TLC (e.g., in 10:1 Dichloromethane:Methanol). The starting material is very polar (low Rf), while the product is much less polar (high Rf). The reaction is typically complete in 4-8 hours when the starting material spot has disappeared.

-

Quenching: Cool the reaction mixture to room temperature. Quench the catalyst by adding a few drops of triethylamine until the mixture is slightly basic (check with pH paper).

-

Workup: Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aq. NaHCO₃, then with brine.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude syrup or solid.

-

Purification: The crude product can often be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly. Alternatively, trituration with cold diethyl ether or hexane can induce crystallization.[4] Collect the resulting white crystalline solid by vacuum filtration.

Reaction Mechanism & Equilibrium

The following diagrams illustrate the key mechanistic steps and the equilibrium that governs the reaction's outcome.

Caption: Key steps in the acid-catalyzed formation of the 4,6-O-benzylidene acetal.

Caption: Energy profile showing the formation of the kinetic vs. the thermodynamic product.

References

-

Misra, A. K., et al. (2006). On the regioselectivity of the Hanessian-Hullar reaction in 4,6-O-benzylidene protected galactopyranosides. PubMed. Available at: [Link]

-

Garegg, P. J., & Swahn, C. G. (1972). A method for the selective reduction of carbohydrate 4,6-O-benzylidene acetals. Acta Chemica Scandinavica, 26, 3895-3901. Available at: [Link]

-

Crich, D., & Dudkin, V. (2001). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Journal of the American Chemical Society, 123(28), 6819-6825. Available at: [Link]

-

Ghorai, P., & Ghosh, K. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. Carbohydrate Research, 391, 31-36. Available at: [Link]

-

Zhu, X., & Schmidt, R. R. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4129-4142. Available at: [Link]

-

Bell, D. J., & Greville, G. D. (1955). Characterisation of methyl 4 : 6-O-benzylidene-α-D-galactoside and of 2 : 3-di-O-methyl-D-galactose. Journal of the Chemical Society, 1136. Available at: [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021). Reductive opening of benzylidene group. NCBI. Available at: [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. (1999). Thermochemistry of methyl-D-glucopyranosides and methyl-D-galactopyranosides. The Journal of Chemical Thermodynamics, 31(8), 1093-1105. Available at: [Link]

-

Allery, C. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

-

Taylor & Francis Group. (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside. Carbohydrate Chemistry. Available at: [Link]

-

Woods, R. J., et al. (2024). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl β‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside. Magnetic Resonance in Chemistry. Available at: [Link]

-

ACS Publications. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Available at: [Link]

-

Organic Syntheses. (1977). Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 57, 88. Available at: [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-70. Available at: [Link]

-

Kabir, A. K. M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization and Evaluation of Antibacterial Activities. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(13), 4153. Available at: [Link]

Sources

- 1. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

unexpected stereochemical outcomes in glycosylation with benzylidene protected galactose

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump directly to the troubleshooting module relevant to your observation.

Overview: The "Benzylidene Paradox" in Galactose

If you are reading this, you likely encountered a stereochemical outcome that contradicts the "standard" rules of carbohydrate chemistry. You might have expected

The Core Issue:

While the 4,6-O-benzylidene acetal is famous for locking the conformation of mannose to favor

Diagnostic Modules (Troubleshooting)

Module A: The "Alpha-Persistence" Anomaly

Symptom: You designed a reaction for

Root Cause Analysis:

-

Conformational Locking: The 4,6-O-benzylidene group locks the galactose ring, often preventing the flattening required for the oxocarbenium ion to accept a nucleophile from the

-face. -

Anhydro-Cation Formation: Recent cryogenic IR studies suggest that 4,6-benzylidene galactose cations can form bridged anhydro-cations (interacting with O3 or O4) that block the

-face, forcing -

Torsional Steering: Unlike glucose, where the transition to the oxocarbenium ion relieves torsional strain, in galactose, the rigid bicyclic system may penalize the trajectory required for

-formation.

Corrective Actions:

-

Step 1: Switch Solvent to Nitrile.

-

Step 2: Check Acceptor Nucleophilicity.

-

Action: If using a weak acceptor, the reaction shifts toward

(thermodynamic

-

-

Step 3: Disrupt the Lock.

-

Action: If

-selectivity is non-negotiable, consider switching the 4,6-protection to a 4,6-O-di-tert-butylsilylene (DTBS) group. This group is more flexible and often permits better NGP direction from C2-esters.

-

Module B: The "Sluggish Donor" Phenomenon

Symptom: The donor is unreactive, requiring high temperatures that lead to decomposition or hydrolysis (aglycon transfer).

Root Cause Analysis: The 4,6-O-benzylidene group is electronically "disarming" (torsionally disarmed).[6][7] It withdraws electron density and rigidifies the ring, raising the activation energy required to expel the leaving group.

Corrective Actions:

-

Protocol Adjustment: Switch to the Synergistic Activation protocol.

-

Standard: NIS/TfOH (often too harsh or slow).

-

Optimized: Pre-activation with

/

-

-

Add "Arming" Groups: Ensure the protecting groups at C2 and C3 are ethers (Benzyl) rather than esters (Acetyl/Benzoyl) to counteract the disarming 4,6-acetal.

Visualizing the Mechanism

The following diagram illustrates the decision pathways that dictate stereochemistry in this specific system.

Caption: Figure 1. Divergent stereochemical pathways for 4,6-O-benzylidene galactose. Note how solvent choice overrides the intrinsic torsional bias.

Standard Operating Procedures (SOPs)

SOP-GAL-01: Optimized Pre-Activation Protocol

Use this protocol to maximize yield and control stereochemistry for disarmed benzylidene donors.

Materials:

-

Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-galactosyl thioglycoside.

-

Activator: Diphenyl sulfoxide (

), Triflic anhydride ( -

Solvent: DCM (for

) or MeCN/DCM 1:1 (for

Step-by-Step:

-

Drying: Co-evaporate donor and acceptor separately with toluene (

). Dry TTBP and molecular sieves (4Å, activated powder) under vacuum for 4h. -

Pre-activation:

-

Coupling:

-

Add the Acceptor (1.5 equiv) dissolved in minimum solvent via syringe pump over 10 mins.

-

For

-selectivity: Ensure the acceptor solution contains MeCN.

-

-

Warming: Allow the reaction to warm slowly to -40°C over 2 hours. Do not warm to RT immediately.

-

Quench: Add

(excess) at -40°C before removing the cooling bath.

Comparative Data: Solvent & Protecting Group Effects

The following table summarizes expected outcomes based on internal and literature data [1, 2].

| Donor Configuration | C2 Substituent | Solvent | Primary Outcome | Mechanism Note |

| 4,6-O-Bn-Gal | Benzyl (Ether) | DCM | Torsional steering / CIP | |

| 4,6-O-Bn-Gal | Benzyl (Ether) | MeCN | Nitrile effect ( | |

| 4,6-O-Bn-Gal | Benzoyl (Ester) | DCM | NGP competes with 4,6-lock | |

| 4,6-O-DTBS-Gal | Benzoyl (Ester) | DCM | Flexible silylene allows NGP |

Frequently Asked Questions (FAQ)

Q: Why does the "Crich Beta-Mannosylation" rule not apply here?

A: The Crich method relies on a specific torsional angle (O2-C2-C3-O3) present in mannose (C2 axial, C4 equatorial). Galactose has a C4 axial group, which changes the ring shape to a cis-decalin type when 4,6-protected. This structural difference prevents the formation of the specific

Q: I see a "1,6-anhydro" byproduct. What is this? A: This is common with 4,6-benzylidene donors if the acceptor is unreactive. The O6 position is tied up, but intramolecular attack can occur if the benzylidene opens or if the ring distorts significantly. Ensure your molecular sieves are bone-dry (acidic moisture catalyzes this) and use TTBP to buffer the acidity.

Q: Can I use NIS/TfOH instead of Pre-activation? A: Yes, but NIS/TfOH generates succinimide and strong acid in situ at a faster rate than the glycosylation might occur for these "disarmed" donors. This often leads to hydrolysis. If you must use NIS, lower the temperature to -40°C and increase the equivalents of acid scavenger (TTBP or DTBMP).

References

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]

-

Pagel, K., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry/ResearchGate. [Link]

-

Boltje, T. J., et al. (2009). Stereoelectronic Effects Determine Oxocarbenium Ion Conformations. Nature Chemistry. [Link]

-

Kononov, L. O. (2025). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]

- 4. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected stereochemical outcome of activated 4,6-O-benzylidene derivatives of the 2-deoxy-2-trichloroacetamido-D-galacto series in glycosylation reactions during the synthesis of a chondroitin 6-sulfate trisaccharide methyl glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]

- 8. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

troubleshooting failed deprotection of the benzylidene group

Current Status: Operational Ticket Subject: Troubleshooting Failed Deprotection of 4,6-O-Benzylidene Groups Assigned Specialist: Senior Application Scientist, Carbohydrate & Synthetic Chemistry Division

Introduction

Welcome to the technical support hub. You are likely here because a "standard" benzylidene deprotection—usually a reliable transformation in organic synthesis—has stalled, migrated, or yielded the wrong regioisomer.

The benzylidene acetal is a workhorse protecting group, particularly in carbohydrate chemistry, locking 1,3-diols (and occasionally 1,2-diols) into a rigid cyclic framework. However, its stability can become a liability during removal. This guide addresses the three most common failure modes: Catalytic Hydrogenolysis Stalls , Acidic Hydrolysis Migration , and Regioselective Opening Errors .

Category 1: The Stalled Hydrogenolysis

Symptom: You are using Pd/C and H₂ gas.[1] The reaction has run overnight, but TLC/MS shows only starting material or partial conversion.

Root Cause Analysis

Hydrogenolysis of benzylidene acetals is generally slower than simple benzyl ethers. Failures usually stem from three factors:

-

Catalyst Poisoning: Presence of sulfur (thioglycosides), amines, or phosphines.

-

Solvent/Surface Effects: The substrate is not adsorbing effectively to the catalyst surface.

-

H₂ Saturation: Balloon pressure is insufficient to overcome the activation energy for this rigid bicycle.

Troubleshooting Protocol

Q: My reaction is completely dead. I suspect catalyst poisoning. What now? A: If your molecule contains sulfur (e.g., a thiophenyl glycoside) or a free amine, standard Pd/C will fail.

-

The Fix: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is significantly more robust against poisoning.

-

The Additive: Add a catalytic amount of acid (HCl or AcOH) to the reaction. This protonates amines (preventing coordination to Pd) and activates the acetal oxygen, facilitating C-O bond cleavage [1].

Q: I am using a balloon, but the reaction is sluggish. A: Balloons often fail to maintain saturation for difficult substrates.

-

The Fix: Switch to Transfer Hydrogenation .

-

Reagents: 10% Pd/C (0.1 eq) + Triethylsilane (Et₃SiH) (2-3 eq) or Ammonium Formate (5-10 eq).

-

Why: This generates H₂ in situ on the catalyst surface, creating a locally high concentration of active hydrogen species. It is often faster and cleaner than H₂ gas [2].

-

Q: Can I use a different solvent? A: Yes. While MeOH/EtOH are standard, they can be poor solvents for protected sugars.

-

The Fix: Use Ethyl Acetate/Methanol (1:1) or even pure Acetic Acid . Acetic acid serves a dual role: solvent and acid catalyst to accelerate the initial bond breaking.

Workflow: Rescuing a Stalled Hydrogenolysis

Figure 1: Decision matrix for troubleshooting stalled catalytic hydrogenolysis.

Category 2: Acidic Hydrolysis & The Migration Nightmare

Symptom: You used aqueous acid (AcOH or TFA) to remove the benzylidene. The group is gone, but an adjacent ester (e.g., an acetate at C-3) has migrated to C-4 or C-6.

Root Cause Analysis

Acidic hydrolysis is an equilibrium process.[2]

-

Reversibility: The released benzaldehyde stays in the pot and can re-react.

-

Migration: As the acetal opens, a transient hemiacetal or carbocation forms. If a neighboring ester is present, the hydroxyl group can attack the ester carbonyl (orthoester intermediate), leading to acyl migration (e.g., 3-OAc

4-OAc).

Troubleshooting Protocol

Q: How do I stop the acetyl group from walking? A: You must drive the reaction kinetically and thermodynamically to the product to minimize the lifespan of the intermediate diol in the presence of acid.

-

The Fix: Transacetalization . Do not use water/acid. Instead, use a scavenger that reacts irreversibly with the released benzaldehyde.

-

Reagent: 1,2-Ethanedithiol (EDT) (2 eq) + 0.1% TsOH or BF₃·OEt₂ in DCM/Chloroform.

-

Mechanism: The benzylidene transfers from your sugar to the EDT, forming the highly stable 2-phenyl-1,3-dithiolane. This is irreversible and anhydrous, preventing migration [3].

-